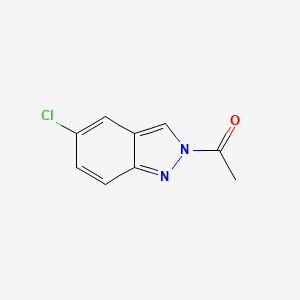

2-acetyl-5-chloro-2H-indazole

Description

Contextualization within the 2H-Indazole Scaffold Landscape

The foundational structure of 2-acetyl-5-chloro-2H-indazole is the indazole ring, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring. Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being the more thermodynamically stable and common form. nih.gov However, the 2H-indazole isomer plays a crucial role in the development of numerous pharmaceutical agents. actapharmsci.com The placement of substituents on the nitrogen atoms dictates the specific tautomer. In the case of this compound, the acetyl group at the N2 position firmly establishes it as a 2H-indazole derivative.

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. ontosight.aiacs.org This framework allows for functionalization at various positions, enabling the synthesis of diverse derivatives with distinct biological profiles. thieme-connect.de The inherent properties of the 2H-indazole core contribute to its ability to interact with various biological targets, making it a valuable template for drug design. acs.org

Historical Perspectives on Acetylated and Halogenated Indazole Systems in Research

The study of indazoles dates back to the late 19th century, with systematic investigations beginning in the early 20th century. researchgate.net Historically, research has extensively explored the synthesis and activity of various substituted indazoles. The introduction of an acetyl group, as seen in this compound, is a common strategy in medicinal chemistry. Acetylation can influence a compound's pharmacokinetic properties and its interaction with biological targets. For instance, research on other acetylated indazoles, such as trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles, has been pursued to evaluate their biological activities. semanticscholar.org

Similarly, the halogenation of indazole rings has been a long-standing area of interest. The introduction of a chlorine atom at the 5-position, as in the subject compound, can significantly alter the electronic properties of the molecule, potentially enhancing its biological efficacy or modifying its mechanism of action. Studies on various chloro-substituted indazoles have been conducted to explore their therapeutic potential. For example, the synthesis of compounds like (5-Chloro-2-phenyl-2H-indazol-3-yl)(phenyl)methanone has been reported, providing insights into the chemistry of the 5-chloro-2H-indazole core. actapharmsci.comthieme-connect.denih.gov The combination of both acetylation and halogenation in a single indazole molecule, therefore, represents a strategic approach to generating novel chemical entities with potentially unique biological activities.

Current Research Imperatives for this compound within Medicinal Chemistry

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the imperative for its investigation can be inferred from the broader context of medicinal chemistry. The 2H-indazole scaffold is a key component in compounds targeting a range of diseases. chim.it The presence of a chloro substituent and an acetyl group suggests potential applications in several therapeutic areas.

The development of novel agents with anti-inflammatory and antimicrobial properties is a significant focus of current research. chim.it Given that various functionalized 2H-indazoles have demonstrated such activities, it is plausible that this compound could exhibit similar or enhanced effects. acs.org Furthermore, the functional groups on this compound make it a valuable intermediate for the synthesis of more complex molecules. The acetyl group can be modified, and the chloro-substituent can participate in cross-coupling reactions, allowing for the creation of a library of derivatives for biological screening. iucr.org The current research landscape, therefore, points towards a need for the synthesis and biological evaluation of this compound to explore its potential as a new therapeutic agent or a versatile building block in drug discovery.

Chemical Data of Related Indazole Compounds

| Compound Name | CAS Number | Molecular Formula | Notes |

| 5-Chloro-2-phenyl-2H-indazole | Not available | C₁₃H₉ClN₂ | A related 5-chloro-2H-indazole derivative. actapharmsci.comthieme-connect.denih.gov |

| (5-Chloro-2-phenyl-2H-indazol-3-yl)(phenyl)methanone | Not available | C₂₀H₁₃ClN₂O | Provides spectral data for a C3-acylated 5-chloro-2H-indazole. actapharmsci.comthieme-connect.denih.gov |

| Ethyl 3-[7-(N-acetyl-4-methoxybenzenesulfonamido)-3-chloro-2H-indazol-2-yl]propionate | Not available | C₂₁H₂₂ClN₃O₆S | An example of a more complex acetylated and chlorinated 2H-indazole. nih.gov |

| trans-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Not available | C₂₁H₂₀N₂O | A related acetylated indazole derivative. semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloroindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYICTRCVLDXUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291594 | |

| Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98083-44-4 | |

| Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98083-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Modifications of 2 Acetyl 5 Chloro 2h Indazole Derivatives

Impact of N2-Acetylation on the Biological Profile of 2H-Indazole Derivatives

The substitution at the N2 position of the indazole ring is a critical determinant of the biological activity of its derivatives. While N-alkylation of indazoles has been more broadly studied, the introduction of an acetyl group at the N2-position introduces specific physicochemical properties that can significantly modulate the compound's interaction with biological targets.

From a pharmacokinetic perspective, N-acetylation can alter a compound's lipophilicity, which plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile. A change in lipophilicity can affect cell membrane permeability and oral bioavailability. The N-acetyl group may also serve as a handle for metabolic enzymes, potentially leading to different metabolic pathways compared to N-alkylated or unsubstituted indazoles.

While specific SAR data for N2-acetylated 2H-indazoles is not extensively documented in publicly available literature, general principles suggest that the size and electronic nature of the N-substituent are key. The relatively small and polar nature of the acetyl group compared to larger alkyl or aryl groups could lead to a different selectivity profile against a panel of biological targets.

Table 1: Hypothetical Impact of N2-Substitution on the Biological Activity of 2H-Indazole Derivatives This table presents illustrative data based on general principles of medicinal chemistry due to the limited availability of specific experimental data for N2-acetylated 2H-indazoles.

| R Group (at N2) | Lipophilicity (LogP) | Metabolic Stability | Receptor Binding Affinity (Kd, nM) |

| H | Low | Variable | 150 |

| Methyl | Moderate | Moderate | 75 |

| Acetyl | Moderate | Potentially Lower | 90 |

| Benzyl | High | High | 50 |

Influence of Halogenation at the C5-Position on Indazole Bioactivity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a lead compound. The introduction of a chlorine atom at the C5-position of the 2-acetyl-2H-indazole core can have a profound impact on its bioactivity.

The C5-position of the indazole ring is part of the benzene (B151609) ring portion of the scaffold. Substitution at this position can directly influence the electronic environment of the entire ring system. Chlorine, being an electronegative atom, acts as an electron-withdrawing group through induction, yet it can also act as a weak electron-donating group through resonance. This dual electronic effect can alter the pKa of the indazole nitrogen atoms and influence the strength of interactions with target proteins.

Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This can lead to enhanced binding affinity and selectivity. The presence of a halogen at the C5-position can also block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the compound.

Studies on other halogenated indazole derivatives have shown that the position and nature of the halogen can significantly affect their biological activity. For instance, in a series of indazole-based inhibitors, the presence of a halogen on the benzene ring was found to be crucial for potency.

Table 2: Illustrative Data on the Effect of C5-Substitution on the Bioactivity of 2-acetyl-2H-indazole This table presents illustrative data based on general trends observed in halogenated heterocyclic compounds due to the lack of specific experimental data for 2-acetyl-5-chloro-2H-indazole.

| Substituent at C5 | Electronic Effect | Potential for Halogen Bonding | In Vitro Potency (IC50, µM) |

| H | Neutral | No | 5.2 |

| Chloro | Electron-withdrawing | Yes | 1.8 |

| Fluoro | Electron-withdrawing | Yes | 2.5 |

| Bromo | Electron-withdrawing | Yes | 2.1 |

| Methyl | Electron-donating | No | 7.9 |

Systematic Substituent Effects on the Indazole Core for Enhanced Activity and Selectivity

Beyond N2-acetylation and C5-chlorination, systematic modifications of other positions on the indazole core can be explored to fine-tune the biological activity and selectivity of this compound derivatives. Key positions for substitution include C3, C4, C6, and C7.

C3-Position: Substitution at the C3-position can significantly impact the molecule's interaction with the target. The introduction of various functional groups, such as small alkyl groups, aryl rings, or hydrogen bond donors/acceptors, can probe the steric and electronic requirements of the binding pocket. For many kinase inhibitors with an indazole scaffold, the C3-substituent often plays a crucial role in establishing key interactions within the ATP-binding site. nih.gov

The systematic exploration of these positions, often guided by computational modeling and parallel synthesis, allows for the development of a comprehensive SAR profile. This knowledge is invaluable for optimizing lead compounds into clinical candidates with improved efficacy and safety profiles.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is guided by the established SAR and an understanding of the target's three-dimensional structure. Key principles in this design process include:

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD techniques can be employed to design ligands that fit snugly into the binding site and form favorable interactions. Molecular docking simulations can predict the binding mode of novel analogues and help prioritize compounds for synthesis.

Fragment-Based Drug Design (FBDD): In the absence of a known lead compound, FBDD can be a powerful approach. Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent molecules. The this compound scaffold itself could be considered a fragment that can be elaborated upon.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME properties or reducing toxicity while maintaining or improving biological activity. For example, the acetyl group at the N2-position could be replaced with other small, polar groups to explore different interactions and metabolic profiles.

Scaffold Hopping: This involves replacing the central indazole core with a different heterocyclic system that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with improved properties.

By applying these rational design principles, medicinal chemists can efficiently explore the chemical space around the this compound scaffold to develop novel drug candidates with enhanced therapeutic potential.

Mechanistic Investigations of 2 Acetyl 5 Chloro 2h Indazole and Its Bioactive Analogues

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govpnrjournal.com Analogues of 2-acetyl-5-chloro-2H-indazole, particularly those with the 5-chloro-indazole core, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.

One notable analogue, N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethylphenyl)urea , has been identified as a multi-kinase inhibitor. nih.gov It demonstrates significant activity against c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fms-like tyrosine kinase 3 (FLT3). nih.gov The binding affinities (Kd values) for these targets were determined to be 68.5 ± 9.5 nM for c-Kit, 140 ± 0 nM for PDGFRβ, and 375 ± 15.3 nM for FLT3. nih.gov The interaction of this class of compounds with the kinase domain typically involves the formation of hydrogen bonds with key amino acid residues in the ATP-binding pocket, leading to the inhibition of kinase activity.

Another area of investigation for indazole derivatives is their interaction with cyclooxygenase (COX) enzymes. Certain 2H-indazole derivatives have been evaluated for their anti-inflammatory potential, with docking studies suggesting a binding mode within the active site of COX-2 similar to that of known inhibitors like rofecoxib. nih.gov This interaction is crucial for their anti-inflammatory effects.

Furthermore, indazole-based compounds have been developed as ligands for the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor involved in energy homeostasis. nih.gov These analogues act as inverse agonists, inhibiting the recruitment of co-activator peptides. nih.gov

Below is a table summarizing the molecular targets of some bioactive indazole analogues.

| Compound Class | Molecular Target(s) |

| 5-Chloro-indazole ureas | c-Kit, PDGFRβ, FLT3 |

| 2H-Indazole derivatives | Cyclooxygenase-2 (COX-2) |

| Indazole-based thiazolidinediones | Estrogen-Related Receptor α (ERRα) |

| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) |

| 1H-Indazole derivatives | Fibroblast Growth Factor Receptors (FGFRs) |

Cellular Pathway Modulation by this compound Derivatives

The inhibition of molecular targets by indazole analogues directly translates to the modulation of critical cellular signaling pathways. By targeting kinases like c-Kit, PDGFRβ, and FLT3, 5-chloro-indazole derivatives can effectively block the downstream signaling cascades that drive cell proliferation and survival in various cancers. nih.gov These pathways include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in oncogenesis.

The interaction of indazole analogues with COX-2 has implications for inflammatory pathways. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. biotech-asia.org

Indazole derivatives that act as inverse agonists of ERRα can modulate metabolic pathways. nih.gov Their activity has been shown to reduce fasting insulin and triglyceride levels in preclinical models, suggesting a role in the regulation of glucose and lipid metabolism. nih.gov

Insights into Selectivity and Specificity of Action

The selectivity of indazole-based compounds for their molecular targets is a critical aspect of their therapeutic potential. For kinase inhibitors, selectivity is often achieved by exploiting subtle differences in the amino acid composition of the ATP-binding pockets of different kinases. The development of N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethylphenyl)urea as a multi-kinase inhibitor highlights that while some compounds can be designed for broad-spectrum activity against a family of related kinases, others can be optimized for high selectivity towards a single target. nih.gov

In the case of ERRα inverse agonists, selectivity is also a key consideration. The indazole-based thiazolidinediones were developed to be selective for ERRα over other nuclear receptors, thereby minimizing off-target effects. nih.gov

The anti-inflammatory indazole derivatives targeting COX-2 are often designed to be selective for the COX-2 isoform over the constitutively expressed COX-1. This selectivity is important for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanisms of Action in Diverse Biological Systems

The versatile indazole scaffold has led to the development of compounds with diverse mechanisms of action across various biological systems.

In oncology , the primary mechanism of action for many indazole derivatives is the inhibition of protein kinases that are essential for tumor growth and angiogenesis. google.comcaribjscitech.com By blocking the signaling pathways that control cell division and blood vessel formation, these compounds can induce cancer cell apoptosis and inhibit tumor progression. researchgate.net For example, 3-aminoindazole derivatives like entrectinib are potent inhibitors of anaplastic lymphoma kinase (ALK), leading to the suppression of tumor growth in ALK-positive cancers. nih.gov

In the context of inflammation , the mechanism involves the inhibition of enzymes like COX-2, which are central to the inflammatory response. nih.govbiotech-asia.org This leads to a reduction in the synthesis of pro-inflammatory mediators.

For metabolic diseases , indazole-based compounds can act on nuclear receptors like ERRα to modulate gene expression related to energy metabolism. nih.gov This can lead to improved glucose control and lipid profiles.

Furthermore, some 2H-indazole derivatives have demonstrated antimicrobial activity. pnrjournal.comnih.gov Their mechanism of action in these systems is still under investigation but may involve the inhibition of essential microbial enzymes. For instance, some derivatives have shown potent activity against various protozoa and fungi. nih.gov

Computational and Theoretical Chemistry Approaches in 2 Acetyl 5 Chloro 2h Indazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-acetyl-5-chloro-2H-indazole. These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Indazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Representative Indazole 1 | -6.5 | -1.8 | 4.7 |

| Representative Indazole 2 | -6.8 | -1.5 | 5.3 |

| Representative Indazole 3 | -6.3 | -2.0 | 4.3 |

These calculations also provide insights into the molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attacks.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is extensively used to screen for potential biological targets of indazole derivatives and to understand their binding mechanisms at the molecular level. For instance, various indazole derivatives have been docked against protein kinases like VEGFR-2 and enzymes such as aromatase to explore their potential as anticancer agents. biotech-asia.orgderpharmachemica.com

The binding affinity, typically expressed as a docking score or binding energy, indicates the strength of the interaction. Key interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the active site of the protein.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic picture of the binding, revealing conformational changes in both the ligand and the protein upon binding and offering a more accurate estimation of the binding free energy.

| Indazole Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indazole Derivative A | VEGFR-2 | -9.2 | Cys919, Asp1046 |

| Indazole Derivative B | Aromatase | -8.5 | Met374, Arg115 |

| Indazole Derivative C | MAPK1 | -7.8 | Lys54, Asp167 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For indazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as, for example, inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov

These models are built using a set of known active compounds (training set) and are then validated using an external set of compounds (test set). The models rely on molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. Examples of descriptor classes used in QSAR studies of related compounds include Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MorSE) descriptors. mdpi.com

A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

| QSAR Model | Biological Activity | Key Descriptor Type | Predictive Power (r²) |

|---|---|---|---|

| Indazole-based HIF-1α inhibitors | Anticancer | Steric and Electrostatic Fields | 0.85 |

| Chloro-benzodithiazine derivatives | Antiproliferative | RDF, 3D-MorSE | 0.78 |

Conformational Analysis and Tautomeric Studies of this compound

The conformational flexibility of this compound is an important aspect that can influence its biological activity. The presence of the N-acetyl group introduces the possibility of cis/trans isomerism around the amide bond due to hindered rotation. scielo.br Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.

Furthermore, indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents, as well as the solvent environment. nih.gov For this compound, the acetyl group is fixed at the N2 position, defining it as a 2H-indazole derivative. However, theoretical studies are crucial to confirm the stability of this form compared to other potential tautomers and to understand the energetic landscape of tautomerization, which can have significant implications for its chemical behavior and biological interactions. Theoretical calculations have been used to establish the most stable tautomer for various indazole derivatives, and these findings are generally in good agreement with experimental data. nih.gov

Advanced Applications and Future Research Directions

Role in Targeted Therapies and Drug Discovery Pipelines

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. A significant number of indazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The chloro and acetyl substituents on the 2-acetyl-5-chloro-2H-indazole molecule could play a pivotal role in its interaction with kinase active sites. For instance, the chlorine atom can form halogen bonds or occupy hydrophobic pockets, while the acetyl group can act as a hydrogen bond acceptor.

In drug discovery pipelines, this compound could serve as a valuable starting point or fragment for the generation of compound libraries. High-throughput screening of such libraries against a panel of therapeutic targets could identify initial hits. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these hits into potent and selective drug candidates. The reactivity of the acetyl group also offers a handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

Table 1: Potential Kinase Targets for Indazole-Based Compounds

| Kinase Family | Examples of Targets | Rationale for Targeting |

| Tyrosine Kinases | VEGFR, PDGFR, c-Kit | Inhibition of angiogenesis and tumor growth. |

| Serine/Threonine Kinases | RAF, MEK, ERK | Interruption of the MAPK signaling pathway, crucial for cell proliferation. |

| Cyclin-Dependent Kinases | CDK2, CDK4/6 | Regulation of the cell cycle, a common target in cancer therapy. |

Exploration of Novel Pharmacological Profiles and Therapeutic Areas

Beyond oncology, the indazole nucleus is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neurological effects. The specific substitution pattern of this compound may confer a unique pharmacological profile, opening avenues for its investigation in various therapeutic areas.

For instance, indazole derivatives have been explored as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and various cytokines. The anti-inflammatory potential of this compound could be systematically evaluated in relevant in vitro and in vivo models. Furthermore, the structural similarities to known neurologically active compounds suggest that it could be screened for activity against targets in the central nervous system, such as receptors and enzymes implicated in neurodegenerative diseases or psychiatric disorders.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. For this compound to be developed into a high-quality chemical probe, it would need to exhibit high potency and selectivity for a particular biological target. Assuming a specific target is identified through screening efforts, the acetyl group of the molecule could be modified to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling.

Such a chemical probe would be an invaluable tool for target validation, allowing researchers to confirm the role of the target protein in disease processes. It could also be used in cellular imaging studies to visualize the subcellular localization of the target or in proteomics experiments to identify its interaction partners.

Future Prospects for Scaffold Diversification and Lead Optimization

The future development of this compound as a therapeutic agent or research tool will heavily rely on systematic scaffold diversification and lead optimization strategies. The indazole core offers multiple positions for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Lead optimization efforts would focus on improving key drug-like properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters. This would involve the synthesis and evaluation of a wide range of analogs with modifications at various positions of the indazole ring. For example, replacing the acetyl group with other acyl groups or bioisosteres could modulate the compound's activity and properties. Similarly, the chloro substituent could be replaced with other halogens or small alkyl groups to probe the effect of electronics and sterics on target binding.

Table 2: Key Parameters for Lead Optimization

| Parameter | Goal | Example Strategies |

| Potency | Increase binding affinity to the target. | Modify substituents to enhance interactions with the active site. |

| Selectivity | Minimize off-target effects. | Exploit structural differences between the target and related proteins. |

| Metabolic Stability | Increase in vivo half-life. | Block metabolically labile sites or introduce groups that hinder metabolism. |

| Solubility | Improve bioavailability. | Introduce polar functional groups. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-acetyl-5-chloro-2H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, acetylation of 5-chloroindazole precursors using acetic anhydride in polar aprotic solvents (e.g., DMF) at 80–100°C can yield the target compound. Optimization includes varying catalysts (e.g., p-toluenesulfonic acid) and reaction times to improve yields. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : and NMR to confirm acetyl group integration (δ ~2.6 ppm for CH) and aromatic proton environments.

- IR : Stretching bands for C=O (~1700 cm) and C-Cl (~750 cm).

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (CHClNO, MW = 194.62 g/mol).

Cross-referencing with X-ray crystallography (e.g., PDB validation tools) ensures structural accuracy .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Melting point analysis (compare to literature values) and elemental analysis (%C, %H, %N) provide additional validation. Discrepancies >0.3% in elemental composition warrant re-purification .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound derivatives?

- Methodological Answer :

- Re-examine Computational Models : Use software like MOE to refine force fields or density functional theory (DFT) parameters for better alignment with experimental results .

- Validate Experimentally : Perform single-crystal X-ray diffraction to confirm bond angles/geometry. If discrepancies persist (e.g., in tautomeric forms), consider dynamic NMR or variable-temperature studies to probe conformational flexibility .

Q. How can reaction pathways for this compound be mechanistically studied to improve regioselectivity?

- Methodological Answer :

- Isotopic Labeling : Use -hydrazine to track cyclization steps.

- Kinetic Profiling : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Solvent Effects : Test polar vs. non-polar solvents to influence nucleophilic attack sites. For example, DMSO may stabilize intermediates, enhancing acetyl group positioning .

Q. What advanced biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Cellular Uptake Studies : Use radiolabeled () analogs to quantify permeability in Caco-2 cell monolayers.

- In Silico Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing .

Q. How do researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature and stirring rate via factorial design experiments.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations early .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC values. Validate with replicates (n ≥ 3) and report confidence intervals. For contradictory results, apply Bland-Altman analysis to assess inter-lab variability .

Q. How can researchers ensure reproducibility in spectral assignments for novel derivatives?

- Methodological Answer :

- Deposit Raw Data : Share NMR FID files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database).

- Cross-Validate : Compare -NMR with HMBC to confirm heterocyclic connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.